Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-

Catalog No.
S12318724
CAS No.
537684-21-2
M.F
C16H13NO
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-

CAS Number

537684-21-2

Product Name

Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-

IUPAC Name

1-[4-(1H-indol-2-yl)phenyl]ethanone

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C16H13NO/c1-11(18)12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)17-16/h2-10,17H,1H3

InChI Key

RJGHCHBALNGGJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2

Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- is a complex organic compound featuring an indole moiety, which is significant in various biological activities. The compound's structure consists of a phenyl ring substituted with an indole group, contributing to its unique chemical properties and potential applications in medicinal chemistry. The indole structure is known for its role in biological processes and is a component of essential amino acids like tryptophan.

, typical of ketones and indole derivatives:

  • Oxidation: This can convert the compound into corresponding carboxylic acids or more complex ketones.
  • Reduction: Reducing agents can transform it into alcohols or amines.
  • Substitution: The presence of the phenyl and indole groups allows for nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- exhibits notable biological activities due to its structural characteristics. Indole derivatives are recognized for their diverse pharmacological properties, including:

  • Antiviral activity
  • Anti-inflammatory effects
  • Anticancer properties
  • Antimicrobial effects

Research indicates that compounds with similar structures can inhibit enzymes involved in inflammatory pathways and may serve as potential therapeutic agents against various diseases .

Several synthetic routes have been developed for the preparation of Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-:

  • Claisen–Schmidt Condensation: This method involves combining an indole derivative with an aromatic aldehyde under specific conditions to form the desired ketone.
  • Fischer Indole Synthesis: Utilizing phenyl hydrazine and a suitable ketone precursor can yield the target compound through cyclization reactions .
  • Palladium-Catalyzed Coupling: This approach allows for the formation of complex structures by coupling indoles with various aromatic compounds .

Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- has various applications in different fields:

  • Pharmaceutical Industry: It serves as a precursor for synthesizing biologically active compounds and potential drug candidates.
  • Chemical Research: The compound is used to study biological pathways and interactions due to its structural similarity to natural products.
  • Material Science: Its unique properties may find applications in developing new materials or dyes .

Interaction studies focus on how Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- binds to biological targets. Preliminary research suggests that this compound may interact with various enzymes and receptors, influencing their activity. Understanding these interactions is crucial for evaluating its potential therapeutic uses and integrating it into treatment regimens .

Several compounds share structural similarities with Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-1-(indoline-1-yl)ethanoneIndole core, chloro groupDemonstrated anti-inflammatory activity
2-Chloro-1-(5-fluoroindol-3-yl)ethanoneFluorine substitutionPotential antiviral properties
2-Chloro-1-(3-methylphenyl)ethanoneMethyl substitution on phenylExhibits distinct antimicrobial activity

Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- is unique due to its specific combination of an indole moiety and a substituted phenyl group, which provides distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness enhances its potential as a versatile compound in both research and industrial applications .

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

235.099714038 g/mol

Monoisotopic Mass

235.099714038 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types